2-Amino-3-chlorobenzaldehyde

Heterocyclic synthesis Regioselective substitution Building block selection

This dual-functional aldehyde (NH₂/CHO) enables efficient heterocycle synthesis. The unique 1,2,3-substitution pattern ensures regiospecific cyclocondensation not possible with regioisomers. At ~70% lower cost than dichloro analogs, it delivers superior value for medicinal chemistry and ligand design. Refrigerated storage minimizes handling costs.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 397322-82-6
Cat. No. B1290574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chlorobenzaldehyde
CAS397322-82-6
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N)C=O
InChIInChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
InChIKeyFVFGTMXRHNSEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chlorobenzaldehyde (CAS 397322-82-6): Synthesis-Grade Ortho-Substituted Benzaldehyde Building Block


2-Amino-3-chlorobenzaldehyde (CAS 397322-82-6, MF: C₇H₆ClNO, MW: 155.58 g/mol) is a bifunctional aromatic aldehyde featuring an amino (-NH₂) group ortho to a formyl (-CHO) group and a chloro (-Cl) substituent at the 3-position . The compound is commercially available at analytical purities of 97–99% and is primarily utilized as a heterocyclic synthesis intermediate in medicinal chemistry and materials research, with applications documented in peer-reviewed synthetic methodology studies .

Why 2-Amino-3-chlorobenzaldehyde Cannot Be Replaced by 3-Chlorobenzaldehyde or Positional Isomers in Regioselective Synthesis


Substitution with generic benzaldehyde analogs is not chemically viable when the synthetic objective requires both an ortho-amino nucleophile and a meta-chloro electron-withdrawing group for regioselective heterocycle formation. Removal of the amino group—as in 3-chlorobenzaldehyde—eliminates the primary nucleophilic handle for imine, aminal, or fused heterocycle construction . Positional isomer shifts (e.g., 2-amino-4-chlorobenzaldehyde or 2-amino-5-chlorobenzaldehyde) alter the electronic activation pattern of the aromatic ring, which directly modifies the regiochemical outcome in cyclocondensation and cycloaddition reactions. The unique 1,2,3-substitution arrangement (ortho-amino, meta-chloro, ortho-formyl) produces a specific electronic density profile that cannot be recapitulated by regioisomeric analogs, making direct interchange in published or patented synthetic protocols impossible without re-optimization of reaction conditions and expected product distribution .

Quantitative Differentiation Evidence for 2-Amino-3-chlorobenzaldehyde (CAS 397322-82-6) Versus Positional Isomers and De-functionalized Analogs


1,2,3-Substitution Pattern vs. 2-Amino-4,5-dichlorobenzaldehyde: Functional Group Count and Synthetic Handle Distinction

2-Amino-3-chlorobenzaldehyde presents exactly one amino nucleophile, one chloro substituent, and one formyl electrophile (1:1:1 stoichiometry of reactive centers). In contrast, 2-amino-4,5-dichlorobenzaldehyde contains two chloro substituents, which increases electrophilic aromatic substitution complexity and introduces the potential for undesired multiple halogen displacement side reactions in nucleophilic aromatic substitution (SNAr) protocols . This distinction in halogen count directly impacts synthetic reproducibility and purification demands in heterocycle-forming sequences.

Heterocyclic synthesis Regioselective substitution Building block selection

Synthesis Yield Benchmark: 85% Isolated Yield via MnO₂ Oxidation of (2-Amino-3-chlorophenyl)methanol

A documented preparative-scale synthesis of 2-amino-3-chlorobenzaldehyde achieves 85% isolated yield via MnO₂ oxidation of (2-amino-3-chlorophenyl)methanol in dichloromethane under argon at room temperature for 23 hours, followed by ethyl acetate recrystallization to obtain the product as yellow needle crystals . This yield is derived from a reliable, well-characterized precursor alcohol (CAS 61487-25-0) and employs standard laboratory reagents, making in-house preparation feasible when commercial supply is constrained.

Synthetic methodology Process optimization Preparative chemistry

Physicochemical Identity: Melting Point, Boiling Point, and Density Differentiate from Non-Halogenated Aminobenzaldehydes

The presence of the meta-chloro substituent in 2-amino-3-chlorobenzaldehyde shifts key physicochemical parameters relative to the non-halogenated parent 2-aminobenzaldehyde (anthranilaldehyde). 2-Amino-3-chlorobenzaldehyde has a reported melting point of 30–31 °C, predicted boiling point of 264.3±25.0 °C (760 mmHg), and density of 1.348±0.06 g/cm³ . For comparison, 2-aminobenzaldehyde has a melting point of 38–40 °C and boiling point of approximately 235–240 °C [1]. The chloro substituent increases molecular weight by 34.5 g/mol and elevates the boiling point by approximately 25–30 °C relative to the non-halogenated analog.

Physical property Compound identification Quality control

Solvent-Free Storage Stability: No Solvent-Exclusion Documentation vs. 4-Amino-3,5-dichlorobenzaldehyde Handling Requirements

Commercial suppliers recommend storage of 2-amino-3-chlorobenzaldehyde under inert gas (nitrogen or argon) at 2–8 °C, with the product supplied as a light yellow to yellow solid . Crucially, no supplier documentation indicates that this compound requires solvent exclusion for routine laboratory storage, whereas certain polyhalogenated analogs (e.g., 4-amino-3,5-dichlorobenzaldehyde) are recommended for solvent-free or desiccated storage due to higher hygroscopicity associated with multiple halogen substituents . The single chloro substituent confers sufficient stability for standard refrigerated storage without specialized moisture-exclusion equipment.

Storage stability Material handling Procurement logistics

Market Price Comparison: Cost per Gram Relative to 2-Amino-4,5-dichlorobenzaldehyde

At the 1-gram scale, 2-amino-3-chlorobenzaldehyde (98% purity) is available at approximately 342 CNY (Macklin catalog) to 832.9 CNY (Aladdin catalog, ≥97% purity) [1]. In contrast, 2-amino-4,5-dichlorobenzaldehyde—a structurally related analog with an additional chloro substituent—is priced at approximately 1,200–1,800 CNY per gram due to more complex synthesis and lower commercial demand volume. The mono-chloro derivative thus offers approximately 70% cost savings relative to the dichloro analog at comparable purity grades.

Procurement economics Cost analysis Research supply chain

LogP = 2.30 and PSA = 43.09 Ų: Computational Descriptors for Scaffold Ranking in CNS Drug Discovery

2-Amino-3-chlorobenzaldehyde has calculated physicochemical descriptors LogP = 2.30 and topological polar surface area (TPSA) = 43.09 Ų . These values fall within the optimal range for CNS drug candidates per Lipinski's Rule of Five (LogP < 5) and the Veber rules for oral bioavailability (TPSA < 140 Ų). When used as a building block in heterocyclic synthesis, the resulting fused systems retain favorable permeability and bioavailability profiles. In comparison, the de-amino analog 3-chlorobenzaldehyde has LogP = 2.08 and TPSA = 17.07 Ų—lower LogP and lower TPSA both shift the scaffold further from the CNS-optimal range. The amino group in the target compound thus improves hydrogen-bonding capacity for target engagement while maintaining lipophilic balance.

Medicinal chemistry ADME prediction Scaffold prioritization

Optimal Research and Industrial Application Scenarios for 2-Amino-3-chlorobenzaldehyde (CAS 397322-82-6) Based on Quantitative Evidence


Quinazolinone and Fused Heterocycle Synthesis in Medicinal Chemistry Programs

2-Amino-3-chlorobenzaldehyde serves as a key ortho-amino aldehyde building block for condensation-based synthesis of quinazolinones, benzodiazepines, and other nitrogen-containing fused heterocycles. The ortho-amino group condenses with carbonyls or isocyanates to form the heterocyclic core, while the meta-chloro substituent provides an electronic handle for tuning ring electronics without introducing multi-site SNAr complexity as seen with dichloro analogs . This scaffold has been explicitly utilized in the synthesis of novel quinazolinone derivatives for structure-activity relationship studies . The 85% isolated yield reported for MnO₂ oxidation confirms the preparative accessibility of this building block for in-house synthesis when required.

Schiff Base and Imine Ligand Preparation for Coordination Chemistry and Catalysis

The ortho-amino and ortho-formyl arrangement enables straightforward condensation with primary amines to generate bidentate Schiff base ligands. Unlike the de-amino analog 3-chlorobenzaldehyde—which can only form mono-imines via the aldehyde group—2-amino-3-chlorobenzaldehyde can act both as the amine donor (via NH₂) and the carbonyl electrophile (via CHO), enabling the construction of symmetrical or unsymmetrical diimine ligands from a single precursor . This dual functionality eliminates the need for separate amine and aldehyde precursors, simplifying synthetic workflow and reducing procurement complexity.

Cost-Sensitive Academic Laboratory Procurement for Heterocyclic Chemistry Research

For academic laboratories with constrained research budgets, 2-amino-3-chlorobenzaldehyde offers a cost-effective alternative to the more expensive dichloro analog (2-amino-4,5-dichlorobenzaldehyde), with approximately 70% lower cost per gram at the 1 g scale . When the synthetic objective requires only one chloro substituent for electronic tuning or further functionalization, the mono-chloro derivative delivers equivalent or superior synthetic utility at substantially reduced expenditure. Additionally, standard 2–8 °C refrigerated storage without specialized desiccation requirements minimizes ongoing storage costs and handling complexity.

CNS-Penetrant Scaffold Derivatization in Early-Stage Drug Discovery

The computed physicochemical profile (LogP = 2.30, TPSA = 43.09 Ų) of 2-amino-3-chlorobenzaldehyde falls within optimal ranges for CNS drug-like properties . When this scaffold is elaborated into fused heterocyclic systems (e.g., quinazolines, benzodiazepines), the resulting compounds maintain favorable permeability and bioavailability characteristics as predicted by in silico ADME models. In contrast, the de-amino analog 3-chlorobenzaldehyde (LogP = 2.08, TPSA = 17.07 Ų) offers lower TPSA, which may reduce aqueous solubility and hydrogen-bonding capacity for target engagement. For CNS-targeted medicinal chemistry campaigns, 2-amino-3-chlorobenzaldehyde provides a balanced starting scaffold for library synthesis.

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